2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine
Overview
Description
2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.106196400 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Acid-Base Interaction Studies
The acid-base interaction of 2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine (DMPIT) has been examined in both ground and excited states. Research by Dmitruk et al. (1995) detailed the protonation processes of DMPIT, revealing that in hydrocarbon solvents, a hydrogen-bonded complex and ionic pair of DMPIT with trifluoroacetic acid are formed. This study is significant for understanding the electronic structures and reactivity of this compound under different conditions (Dmitruk et al., 1995).
Synthesis of Novel Derivatives
Abdel‐Aziz et al. (2008) conducted research on the synthesis of various novel derivatives incorporating this compound. These compounds exhibited moderate effects against certain bacterial and fungal species, suggesting potential antimicrobial applications (Abdel‐Aziz et al., 2008).
Ethylenimine Derivatives Exploration
The study by Keen et al. (1976) focused on synthesizing 3-ethylenimino-1,2,4-triazines from corresponding amino-1,2,4-triazines. The research also explored some derivatives of 2,3-dimethyl-6-phenylimidazo[1,2-b]-1,2,4-triazines, discussing their stability, properties, and potential therapeutic value. This research contributes to the understanding of the compound's potential applications in therapeutic contexts (Keen et al., 1976).
Antiviral Activity
Kim et al. (1978) synthesized a new class of purine analogues, including 2-aminoimidazo[1,2-a]-s-triazin-4-one, which is structurally related to this compound. These compounds were tested against various viruses, showing moderate activity against rhinovirus at nontoxic levels, indicating potential antiviral applications (Kim et al., 1978).
Properties
IUPAC Name |
2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-10(2)16-17-8-12(15-13(17)14-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKTZSQYBRCPAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2N=C1C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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